Filanesib-TFA

Übersicht

Beschreibung

Filanesib, also known as ARRY-520, is a highly selective inhibitor of kinesin spindle protein (KSP) which has been proposed as a cancer treatment, specifically for multiple myeloma . It has demonstrated significant tumor growth inhibition in preclinical models .

Molecular Structure Analysis

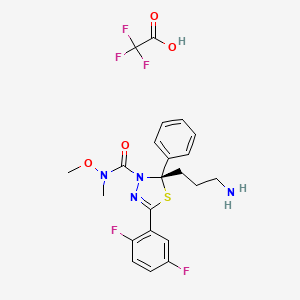

The molecular formula of Filanesib is C20H22F2N4O2S . It’s a complex molecule with several functional groups, including amide, thiadiazole, and phenyl groups .

Chemical Reactions Analysis

Filanesib TFA inhibits human KSP with an IC50 of 6 nM by a mechanism demonstrated to be uncompetitive with respect to ATP and noncompetitive with respect to tubulin . It induces mitotic arrest in multiple cell lines .

Wissenschaftliche Forschungsanwendungen

Krebstherapie: Fortgeschrittene solide Tumoren

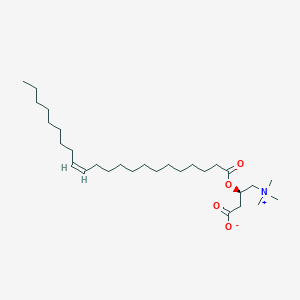

Filanesib-TFA wurde in einer klinischen Phase-1-Studie am Menschen auf seine Wirksamkeit bei der Behandlung fortgeschrittener solider Tumoren untersucht {svg_1}. Als Kinesin-Spindelprotein (KSP)-Inhibitor induziert es eine mitotische Arretierung und den nachfolgenden Tod von Tumorzellen. Die Studie zielte darauf ab, die maximal verträgliche Dosis (MTD) zu bestimmen und die Pharmakokinetik und Pharmakodynamik von Filanesib zu beurteilen. Die Ergebnisse zeigten, dass Filanesib eine akzeptable Verträglichkeit und Hinweise auf zielspezifische pharmakodynamische Wirkungen aufwies.

Kombinationstherapie bei multiplem Myelom

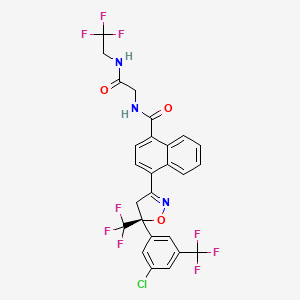

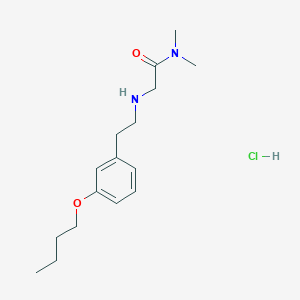

Untersuchungen haben gezeigt, dass this compound in Kombination mit Bortezomib und Dexamethason Sicherheit und ermutigende Aktivität bei rezidiviertem/refraktärem multiplem Myelom zeigt, insbesondere bei Patienten mit t(11;14)-Translokation und 1q21-Gewinn {svg_2}. Die Studie umfasste eine Dosiseskalationsphase zur Bestimmung der MTD und eine Dosiserweiterungsphase zur Beurteilung von Sicherheit und Wirksamkeit.

Inhibition von Kinesin-Spindelprotein

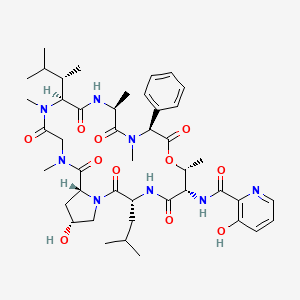

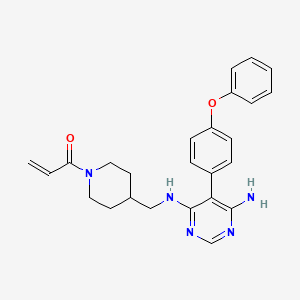

This compound ist ein potenter und selektiver Inhibitor von KSP, das für die korrekte Segregation von Chromosomen während der Zellteilung unerlässlich ist {svg_3}. Seine Inhibition führt zur Bildung von monopolarer Spindeln, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Dieser Mechanismus ist besonders relevant für Krebsarten, die stark von einer schnellen Zellteilung abhängig sind.

Antitumoraktivität in Xenograft-Modellen

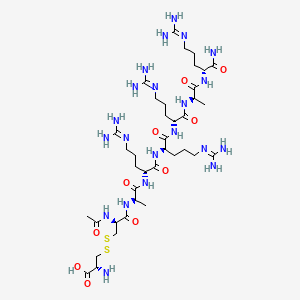

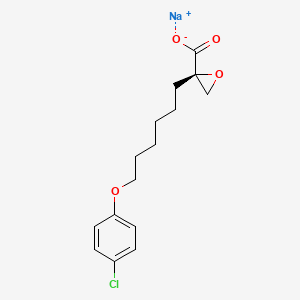

ARRY 520 Trifluoracetat hat eine robuste Antitumoraktivität in Bortezomib-resistenten Xenograften gezeigt, entweder allein oder in Kombination mit Bortezomib {svg_4}. Dies deutet auf sein Potenzial als Therapeutikum hin, um die Resistenz gegen andere Behandlungen in bestimmten Krebsmodellen zu überwinden.

Abbau des Mcl-1-Proteins

Einer der Mechanismen, durch die this compound seine Antitumorwirkung ausübt, ist die Induktion des Abbaus von Mcl-1, einem antiapoptotischen Protein, das häufig in Krebszellen überexprimiert wird {svg_5}. Durch die Reduzierung des Mcl-1-Spiegels kann this compound die Apoptose in Tumorzellen fördern, was es zu einem wertvollen Werkzeug in der Krebsforschung macht.

Potenzial bei epithelialen Ovarialkarzinomen

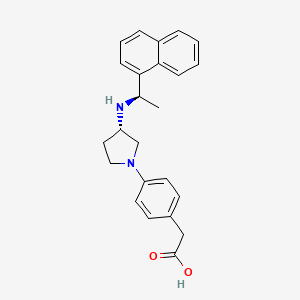

This compound wurde mit Taxol, einem bekannten Chemotherapeutikum, in Epithelzellen des Ovarialkarzinoms verglichen und zeigte eine vergleichbare zytotoxische Aktivität {svg_6}. Dies unterstreicht seine potenzielle Anwendung bei der Behandlung von Eierstockkrebs, einem Gebiet, das effektivere und gezieltere Therapien erfordert.

Wirkmechanismus

Target of Action

Filanesib TFA, also known as ARRY 520 trifluoroacetate, is a highly selective inhibitor of the kinesin spindle protein (KSP) . KSP, a microtubule-associated motor protein, is essential for cell cycle progression and is overexpressed in many cancers .

Mode of Action

Filanesib TFA interacts with KSP, leading to abnormal monopolar spindle formation and apoptosis . It blocks cell cycle progression, leading to apoptosis in acute myeloid leukemia cell lines that express high levels of KSP . The response to Filanesib TFA is independent of p53, XIAP, and the extrinsic apoptotic pathway .

Biochemical Pathways

Inhibition of KSP by Filanesib TFA causes mitotic arrest by preventing the formation of a bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This results in cell death or apoptosis of the immensely proliferating cancer cells .

Pharmacokinetics

Plasma pharmacokinetic analyses revealed low clearance of Filanesib TFA (3 L/hour), a volume of distribution of 450 L, and a median terminal half-life of >90 hours . Dose-proportional increases in Filanesib TFA exposure were observed .

Result of Action

The inhibition of KSP by Filanesib TFA leads to cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . It has the potential to eradicate acute myeloid leukemia (AML) progenitor cells . Stable disease was the best tumor response observed in 18% (7/39) of evaluable patients .

Action Environment

Biologische Aktivität

Filanesib TFA has been shown to be effective in inhibiting the PI3K pathway in both in vivo and in vitro models. In addition, Filanesib TFA has been shown to reduce the growth of certain types of cancer in animal models. The biological activity of Filanesib TFA is dependent on its ability to bind to the catalytic subunit of the PI3K enzyme and inhibit its activity.

Biochemical and Physiological Effects

Filanesib TFA has been shown to have a wide range of biochemical and physiological effects. In animal models, Filanesib TFA has been shown to reduce the growth of certain types of cancer. In addition, Filanesib TFA has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce the activity of certain enzymes involved in the metabolism of glucose.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Filanesib TFA in laboratory experiments offers several advantages. It is a potent inhibitor of the PI3K pathway, and it has been shown to be effective in inhibiting the growth of certain types of cancer in animal models. In addition, Filanesib TFA is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to the use of Filanesib TFA in laboratory experiments. For example, it is not known whether Filanesib TFA is effective in humans and there is a lack of long-term safety data.

Zukünftige Richtungen

The potential future directions for Filanesib TFA include further development as an anti-cancer agent, evaluation of its potential as an anti-inflammatory agent, and further evaluation of its ability to reduce oxidative stress. In addition, further research is needed to evaluate the safety and efficacy of Filanesib TFA in humans. Furthermore, the potential for the use of Filanesib TFA in combination with other drugs or therapies should be explored. Finally, further research is needed to evaluate the potential for the use of Filanesib TFA in the treatment of other diseases, such as diabetes and cardiovascular disease.

Biochemische Analyse

Biochemical Properties

Filanesib Trifluoroacetate specifically inhibits KSP, a protein essential for the formation of the mitotic spindle during cell division . The inhibition of KSP by Filanesib Trifluoroacetate leads to mitotic arrest, blocking cell cycle progression . This results in the death of rapidly proliferating cells, such as cancer cells .

Cellular Effects

Filanesib Trifluoroacetate has demonstrated potent anti-proliferative activity in various types of cells, including ovarian cancer cells and acute myeloid leukemia cells . It induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . In addition, Filanesib Trifluoroacetate has shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Filanesib Trifluoroacetate involves the inhibition of KSP, which prevents the formation of the bipolar spindle, a structure necessary for cell division . This leads to mitotic arrest and subsequent cell death or apoptosis of the immensely proliferating cancer cells .

Temporal Effects in Laboratory Settings

The effects of Filanesib Trifluoroacetate over time in laboratory settings have been studied. It has been observed that Filanesib Trifluoroacetate induces mitotic arrest in multiple cell lines

Metabolic Pathways

The specific metabolic pathways that Filanesib Trifluoroacetate is involved in are not clearly defined in the available literature. It is known that Filanesib Trifluoroacetate inhibits KSP, a protein involved in the process of cell division .

Subcellular Localization

The subcellular localization of Filanesib Trifluoroacetate is not explicitly reported in the available literature. Given its mechanism of action, it can be inferred that Filanesib Trifluoroacetate likely interacts with KSP at the mitotic spindle, a subcellular structure involved in cell division .

Eigenschaften

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUJPVFECBUKG-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F5N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

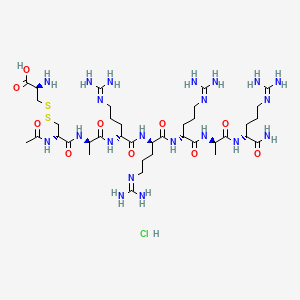

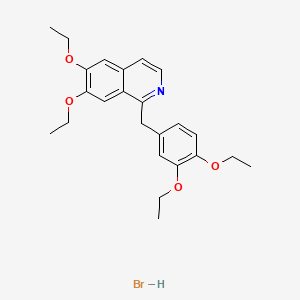

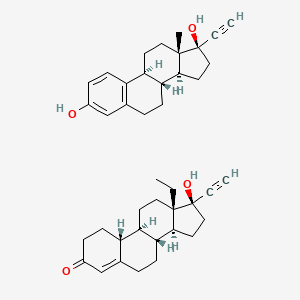

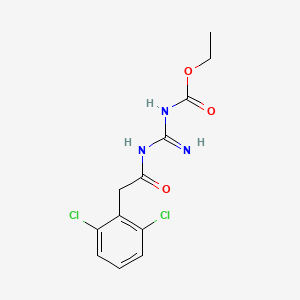

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.